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Compound Name: Sodium pyrazine-2,3-dicarboxylate

Cat. No.: B2418140 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Sodium pyrazine-2,3-dicarboxylate, the sodium salt of pyrazine-2,3-dicarboxylic acid, is a

compound of interest in coordination chemistry and pharmaceutical sciences. Its pyrazine core,

a nitrogen-containing heterocyclic ring, and the two adjacent carboxylate groups make it a

versatile ligand for the formation of metal-organic frameworks (MOFs) and a potential building

block in the synthesis of novel therapeutic agents. Understanding the spectroscopic properties

of this compound is fundamental for its characterization, quality control, and the study of its

interactions with other molecules. This technical guide provides a comprehensive overview of

the spectroscopic characteristics of sodium pyrazine-2,3-dicarboxylate, including vibrational

(FT-IR and Raman), electronic (UV-Visible), and nuclear magnetic resonance (NMR)

spectroscopy. Detailed experimental protocols and a representative synthesis workflow are

also presented.

Vibrational Spectroscopy
Vibrational spectroscopy is a powerful tool for identifying the functional groups and elucidating

the molecular structure of a compound. The formation of the sodium salt from pyrazine-2,3-

dicarboxylic acid leads to characteristic shifts in the vibrational frequencies of the carboxyl

groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy
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The FT-IR spectrum of solid sodium pyrazine-2,3-dicarboxylate is characterized by the

disappearance of the broad O-H stretching band of the carboxylic acid and the appearance of

strong asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻).

Vibrational Mode Wavenumber (cm⁻¹) Intensity

Aromatic C-H Stretch ~3100-3000 Weak-Medium

Asymmetric COO⁻ Stretch ~1618 Strong

Symmetric COO⁻ Stretch ~1385 Strong

Pyrazine Ring Vibrations ~1600-1400 Medium-Strong

C-H In-plane Bending ~1200-1000 Medium

C-H Out-of-plane Bending ~900-700 Medium-Strong

Note: The exact peak positions can vary slightly depending on the sample preparation and

instrument.

Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR, particularly for the

vibrations of the pyrazine ring. The symmetric vibrations of the molecule are often more intense

in the Raman spectrum.

Vibrational Mode Wavenumber (cm⁻¹) Intensity

Aromatic C-H Stretch ~3100-3050 Medium

Pyrazine Ring Breathing ~1000-1050 Strong

Symmetric COO⁻ Stretch ~1385 Medium

Pyrazine Ring Deformations ~800-600 Medium

Electronic Spectroscopy
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UV-Visible spectroscopy provides information about the electronic transitions within the

molecule. The spectrum of sodium pyrazine-2,3-dicarboxylate in aqueous solution is

expected to be similar to that of its parent acid, dominated by the π → π* transitions of the

pyrazine ring.

Disclaimer: Specific experimental data for the UV-Visible spectrum of sodium pyrazine-2,3-
dicarboxylate is not readily available in the reviewed literature. The following data is based on

theoretical studies and experimental data for the parent pyrazine-2,3-dicarboxylic acid and is

intended to be representative.

Transition λ_max (nm)
Molar Absorptivity (ε, L mol⁻¹

cm⁻¹)

π → π ~270-280 Data not available

n → π ~320-330 Data not available

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For sodium pyrazine-2,3-dicarboxylate, which is highly symmetrical, the NMR

spectra are relatively simple.

Disclaimer: Specific experimental NMR data for sodium pyrazine-2,3-dicarboxylate is not

readily available. The following chemical shifts are predicted based on the analysis of pyrazine-

2,3-dicarboxylic acid and related derivatives in a D₂O solvent.

¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show a single signal for the two equivalent protons on the

pyrazine ring.

Proton Chemical Shift (δ, ppm) Multiplicity

H-5, H-6 ~8.8 Singlet

¹³C NMR Spectroscopy
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The ¹³C NMR spectrum is expected to show three distinct signals corresponding to the

carboxylate carbons, the carbons bearing the carboxylate groups, and the carbons bearing the

hydrogen atoms.

Carbon Chemical Shift (δ, ppm)

C=O ~168

C-2, C-3 ~150

C-5, C-6 ~147

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques discussed.

Synthesis of Sodium Pyrazine-2,3-dicarboxylate
A straightforward method for the preparation of sodium pyrazine-2,3-dicarboxylate is the

neutralization of pyrazine-2,3-dicarboxylic acid with sodium hydroxide.

Synthesis of Sodium Pyrazine-2,3-dicarboxylate

Pyrazine-2,3-dicarboxylic Acid Dissolve in Water
Step 1

Add 2 eq. NaOH (aq)
Step 2

Stir at Room Temperature
Step 3

Evaporate Water
Step 4

Wash with Ethanol
Step 5

Dry under Vacuum
Step 6

Sodium Pyrazine-2,3-dicarboxylate
Step 7

Click to download full resolution via product page

Synthesis of Sodium Pyrazine-2,3-dicarboxylate.

FT-IR Spectroscopy (KBr Pellet Method)
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FT-IR KBr Pellet Preparation

Grind 1-2 mg of Sample Mix with ~200 mg dry KBr Grind Mixture Thoroughly Place in Pellet Die Apply Pressure (~8-10 tons) Obtain Transparent Pellet Acquire FT-IR Spectrum

Click to download full resolution via product page

FT-IR KBr Pellet Preparation Workflow.

Raman Spectroscopy

Solid-State Raman Spectroscopy

Place Solid Sample in Holder Position under Microscope Objective Focus Laser on Sample Surface Set Laser Power and Acquisition Time Acquire Raman Spectrum

UV-Visible Spectroscopy of Aqueous Solution

Prepare Stock Solution in Water Perform Serial Dilutions Record Baseline with Water Measure Absorbance of Dilutions Identify λ_max

NMR Spectroscopy in D₂O

Dissolve Sample in D₂O Transfer to NMR Tube Place in Spectrometer Acquire ¹H and ¹³C Spectra Process and Analyze Data

Click to download full resolution via product page
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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